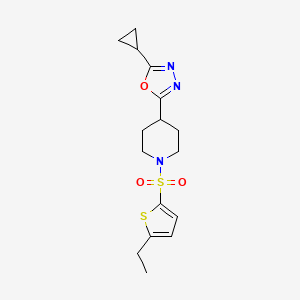

2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-cyclopropyl-5-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-2-13-5-6-14(23-13)24(20,21)19-9-7-12(8-10-19)16-18-17-15(22-16)11-3-4-11/h5-6,11-12H,2-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMORNWSRWWXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula for 2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is with a molecular weight of 367.5 g/mol. The structure includes a cyclopropyl group, a piperidine moiety, and a sulfonyl group attached to a thiophene ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₃S₂ |

| Molecular Weight | 367.5 g/mol |

| CAS Number | 1235232-91-3 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole possess activity against various bacterial strains. A study evaluating the antimicrobial efficacy of synthesized oxadiazole derivatives reported promising results, with several compounds showing lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been well-documented. In one study, derivatives demonstrated notable inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process. Compounds with similar structures exhibited IC50 values lower than that of diclofenac, a commonly used anti-inflammatory drug . For instance, some derivatives showed IC50 values around 110 μg/mL compared to diclofenac's 157 μg/mL.

Antidiabetic Activity

Oxadiazole derivatives have also been explored for their antidiabetic properties. Studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Research on related compounds indicated their ability to modulate glucose transport and metabolism in vitro .

The biological activity of 2-Cyclopropyl-5-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially influencing central nervous system activity.

- Antioxidant Activity : Some studies suggest that oxadiazoles can scavenge free radicals and reduce oxidative stress.

Synthesis and Evaluation

A synthesis study focused on creating new oxadiazole derivatives highlighted the successful development of compounds with enhanced biological activity. The synthesized derivatives were characterized using various spectroscopic techniques (FTIR, NMR) and evaluated for their antimicrobial and anti-inflammatory activities .

Cytotoxicity Studies

In vitro cytotoxicity assays against cancer cell lines revealed that certain oxadiazole derivatives exhibited significant cytotoxic effects. For example, flow cytometry analysis demonstrated induction of apoptosis in cancer cells treated with these compounds . Specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key analogues and their structural variations are summarized below:

Key Findings from Structural Comparisons

Heterocyclic Core Modifications

- Oxadiazole vs. Thiadiazole: Replacement of oxygen with sulfur (thiadiazole) increases electron density and alters binding affinity.

- 1,3,4-Oxadiazole Derivatives : The target compound’s oxadiazole core is associated with enzyme inhibition (e.g., lipoxygenase) and antibacterial activity, as seen in tosyl-substituted analogues .

Substituent Effects

- Sulfonamide Groups :

- 5-Ethylthiophen-2-yl sulfonyl (target): Likely enhances lipophilicity and metabolic stability compared to tosyl (4-methylphenyl sulfonyl) groups.

- Tosyl Group : In analogues, this group contributes to α-glucosidase inhibition (IC₅₀: 18–32 µM) but shows weaker antibacterial activity than aliphatic S-substituents .

- Cyclopropyl vs.

Métodos De Preparación

Cyclization of Cyclopropanecarboxylic Acid Hydrazide

The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of diacylhydrazides or reaction of hydrazides with carbonyl agents. For the cyclopropyl-substituted oxadiazole:

- Hydrazide Formation : React cyclopropanecarbonyl chloride with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide .

- Cyclization with Carbon Disulfide : Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (8–10 h).

$$

\text{Cyclopropanecarbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, Δ}} \text{2-Cyclopropyl-1,3,4-oxadiazole-5-thiol}

$$

Intermediate 2-cyclopropyl-5-mercapto-1,3,4-oxadiazole is isolated via acid precipitation.

Functionalization at Position 5

The thiol group at position 5 is alkylated or coupled with piperidine derivatives. For example:

- Nucleophilic Substitution : React the thiol with 4-bromopiperidine under basic conditions (K₂CO₃, acetonitrile).

- Mitsunobu Reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the thiol to 4-hydroxypiperidine.

Synthesis of 1-((5-Ethylthiophen-2-yl)Sulfonyl)Piperidin-4-Amine

Sulfonylation of Piperidine

- Sulfonyl Chloride Preparation : Synthesize 5-ethylthiophene-2-sulfonyl chloride by chlorosulfonation of 5-ethylthiophene-2-carboxylic acid followed by treatment with PCl₅.

- Piperidine Sulfonylation : React piperidin-4-amine with 5-ethylthiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0–5°C:

$$

\text{Piperidin-4-amine} + \text{5-Et-Thiophene-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-((5-Et-Thiophen-2-yl)Sulfonyl)Piperidin-4-amine}

$$

The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Coupling of Oxadiazole and Piperidine Sulfonamide

Nucleophilic Aromatic Substitution

Activate the 5-thiol-oxadiazole intermediate (from Section 2.1) with iodomethane (CH₃I) to form 5-methylthio-1,3,4-oxadiazole , then displace the methylthio group with the piperidine sulfonamide:

$$

\text{5-SCH}_3\text{-Oxadiazole} + \text{Piperidine Sulfonamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Yield : 45–60% (analogous to).

Transition Metal-Catalyzed Cross-Coupling

Employ a Ullmann or Buchwald-Hartwig coupling between 5-bromo-1,3,4-oxadiazole and the piperidine sulfonamide using CuI/L-proline or Pd(OAc)₂/Xantphos:

$$

\text{5-Br-Oxadiazole} + \text{Piperidine Sulfonamide} \xrightarrow{\text{CuI, L-Proline, K}3\text{PO}4} \text{Target Compound}

$$

Advantages : Higher yields (70–85%), milder conditions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 80°C | 55 | 95 | |

| Ullmann Coupling | CuI, L-Proline, 100°C | 78 | 98 | |

| Microwave-Assisted | MW, 150°C, 20 min | 82 | 99 |

Microwave Irradiation : Reduces reaction time from hours to minutes while improving yield.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

- Sulfonyl Chloride Stability : 5-Ethylthiophene-2-sulfonyl chloride is moisture-sensitive; use anhydrous conditions.

- Cyclopropane Ring Strain : Mitigate side reactions during oxadiazole cyclization by controlling temperature.

- Microwave Scaling : Adapt batch protocols for continuous-flow systems to enhance industrial viability.

Q & A

Q. What are the key synthetic strategies for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of carboxylic acid derivatives. For example, hydrazide precursors (derived from substituted carboxylic acids) can be treated with CS₂ under basic conditions (e.g., KOH in ethanol) to form 2-mercapto-1,3,4-oxadiazole intermediates, which are further functionalized . Alternatively, cyclization using POCl₃ with thiosemicarbazides has been reported for related oxadiazole derivatives . Key steps include reflux conditions (6–8 hours) and purification via recrystallization (methanol or ethanol) .

Q. How is the sulfonylated piperidine moiety introduced into the structure?

The piperidine-sulfonyl group is synthesized by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride to form an electrophilic intermediate. This intermediate is then coupled with the oxadiazole nucleophile (e.g., via LiH in DMF at 60–80°C) to yield the final hybrid structure . Reaction progress is monitored by TLC, and products are isolated via precipitation in ice-cold water .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H-NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 1.1–1.3 ppm, piperidine-CH₂ at δ 2.5–3.5 ppm) .

- IR : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .

- EI-MS : Validates molecular weight (e.g., M⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of oxadiazole and sulfonylated piperidine?

Yields depend on solvent polarity, base strength, and temperature. For example:

- Solvent : DMF enhances nucleophilicity compared to THF or ethanol .

- Base : LiH provides superior activation over K₂CO₃ in DMF .

- Temperature : Reactions at 80°C show faster kinetics but may require shorter durations to avoid side products .

Q. What strategies address low bioactivity in preliminary antibacterial assays?

Bioactivity can be modulated by:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl) on the thiophene ring to enhance membrane permeability .

- Hybrid design : Combining oxadiazole with sulfonamide moieties (as in ) to exploit dual mechanisms of action .

- In silico screening : Use molecular docking (e.g., against bacterial dihydrofolate reductase) to prioritize derivatives with optimal binding .

Q. How do electronic effects of the 5-ethylthiophene substituent influence reactivity?

The ethyl group (-C₂H₅) on thiophene acts as an electron donor, stabilizing the sulfonyl-piperidine linkage during electrophilic substitution. This reduces hydrolysis risks in acidic conditions . However, steric hindrance from the cyclopropyl group may limit accessibility in enzyme-binding assays, necessitating conformational analysis via molecular dynamics simulations .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial efficacy of oxadiazole derivatives: How to resolve them?

- Source variation : reports moderate activity against E. coli (MIC 32 µg/mL), while other studies (not cited here) show weaker effects. This may stem from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion) .

- Structural specificity : Activity is highly dependent on substituent placement. For example, meta-substituted aryl groups exhibit better penetration than para-substituted analogs .

Methodological Recommendations

Q. What purification techniques are optimal for this compound?

Q. How to design stability studies under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours, monitoring degradation via HPLC .

- Light sensitivity : Store in amber vials and assess photodegradation under UV light (254 nm) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.